molecular formula C21H25NO7 B11673567 2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B11673567
M. Wt: 403.4 g/mol
InChI Key: XOPGYTOAKXMLQH-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C20H23NO7 It is known for its unique chemical structure, which includes an ethoxyethyl group and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-ethoxyethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used, often resulting in the replacement of the ethoxyethyl group.

Scientific Research Applications

2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
  • 2-Ethoxyethyl 4-(2-bromo-3,4,5-trimethoxybenzamido)benzoate

Uniqueness

2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

2-ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C21H25NO7/c1-5-28-10-11-29-21(24)14-6-8-16(9-7-14)22-20(23)15-12-17(25-2)19(27-4)18(13-15)26-3/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,23)

InChI Key

XOPGYTOAKXMLQH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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